Flucrylate

説明

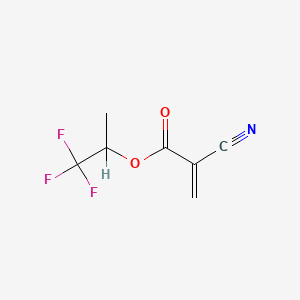

Structure

3D Structure

特性

IUPAC Name |

1,1,1-trifluoropropan-2-yl 2-cyanoprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO2/c1-4(3-11)6(12)13-5(2)7(8,9)10/h5H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEKBIVQWPIRQNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)OC(=O)C(=C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50865080 | |

| Record name | 1,1,1-Trifluoropropan-2-yl 2-cyanoprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50865080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23023-91-8 | |

| Record name | 2-Propenoic acid, 2-cyano-, 2,2,2-trifluoro-1-methylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23023-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flucrylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023023918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1-Trifluoropropan-2-yl 2-cyanoprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50865080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 2-cyano-, 2,2,2-trifluoro-1-methylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUCRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N5Y3AHS7P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Flucrylate and Analogues

Advanced Synthetic Routes to Flucrylate Monomer

The general procedure for synthesizing α-cyanoacrylate monomers entails the reaction between a cyanoacetate (B8463686) ester and formaldehyde (B43269) or paraformaldehyde. This reaction is typically catalyzed by a base or an amine and results in the formation of an α-cyanoacrylate prepolymer or oligomer mixture. google.com The desired monomer is subsequently obtained by depolymerizing this mixture, often through thermal cracking. google.comgoogle.comgoogle.com High-purity monomer can be achieved through distillation of the crude product. google.comgoogle.com

Other synthetic approaches for cyanoacrylate monomers include the pyrolysis of 3-alkoxy-2-cyanopropionates, the transesterification of ethyl cyanoacrylate, and the displacement of the monomer from its Diels-Alder adducts. slideshare.net The latter method, involving Diels-Alder adducts, is particularly valuable for synthesizing monomers, such as perfluorinated ones, that are challenging to prepare via the retro-polymerization route. slideshare.net

Mechanistic Investigations of this compound Synthesis Pathways

The Knoevenagel condensation is a pivotal step in cyanoacrylate synthesis. pcbiochemres.compcbiochemres.com This base-catalyzed reaction is initiated by the deprotonation of the alkyl cyanoacetate, generating a resonance-stabilized enolate anion. pcbiochemres.com This enolate then functions as a nucleophile, attacking the electrophilic carbon atom of formaldehyde. pcbiochemres.com This addition reaction leads to the formation of a methylol derivative intermediate. slideshare.net Subsequent elimination of a water molecule yields the α-cyanoacrylate monomer.

The polymerization of cyanoacrylates, which must be carefully controlled during the synthesis process to isolate the monomer, proceeds rapidly via an anionic mechanism. This polymerization is typically triggered by weak bases such as water or alcohol. pcbiochemres.compcbiochemres.com Anionic species initiate the polymerization through conjugate addition to the cyanoacrylate monomer, leading to the formation of a propagating carbanion that is stabilized by the adjacent cyano and ester groups. pcbiochemres.compcbiochemres.com

Precursor Chemistry and Derivatization Strategies for this compound Production

In chemistry, precursors are compounds that participate in a chemical reaction to produce another compound, serving as the starting materials. wikipedia.orgviclabs.co.uk For the synthesis of this compound, the key precursors are 2,2,2-trifluoro-1-methylethyl cyanoacetate and formaldehyde (or paraformaldehyde). The 2,2,2-trifluoro-1-methylethyl cyanoacetate precursor is commonly synthesized by esterifying cyanoacetic acid with 2,2,2-trifluoro-1-methylethanol or through the transesterification of an existing alkyl cyanoacetate (such as methyl or ethyl cyanoacetate) with 2,2,2-trifluoro-1-methylethanol. google.com

Derivatization strategies involve modifying precursor molecules to achieve the desired final product structure. For this compound, this includes the synthesis of the specific fluorinated alcohol, 2,2,2-trifluoro-1-methylethanol, and its subsequent reaction to form the cyanoacetate ester. The introduction of the trifluoroisopropyl group through this strategy is crucial for conferring this compound's unique properties.

Design and Synthesis of Novel Fluorinated Cyanoacrylate Derivatives

The design and synthesis of novel fluorinated cyanoacrylate derivatives focus on modifying the molecular structure, particularly the alkyl ester moiety, to achieve specific desired properties. mdpi.comafinitica.com Fluorine-containing monomers are of significant interest across various applications. clemson.edu

Strategies for Tailoring Alkyl Ester Moieties in this compound Analogues

The alkyl ester group (represented as R in the COOR part of the molecule) in cyanoacrylates plays a significant role in determining their properties, including polymerization kinetics, flexibility, and degradation characteristics. pcbiochemres.compcbiochemres.comafinitica.com Tailoring this moiety involves synthesizing cyanoacetate esters with diverse alkyl or substituted alkyl groups, including various fluorinated structures.

Strategies for creating fluorinated cyanoacrylate analogues include altering the length and branching of the fluorinated alkyl chain, incorporating ether linkages, or introducing other functional groups in addition to fluorine atoms. For instance, alkyl ester cyanoacrylates with C1-C10 alkyl groups or those containing alkylene or oxyalkylene linkers with ether functionalities have been explored. google.comgoogle.com Examples of such groups include 1-methoxy-2-propyl, 2-butoxyethyl, isopropoxyethyl, 2-methoxyethyl, and 2-ethoxyethyl. google.comgoogle.com The specific choice of the ester group can influence properties such as the rate of absorption in biological tissues. google.com

Stereochemical Considerations in this compound Synthesis

The presence of a carbon-carbon double bond in the core cyanoacrylate structure gives rise to the possibility of E and Z stereoisomers. However, studies on certain cyanoacrylate derivatives indicate that the (Z)-form is often the predominant stereochemical configuration at the exocyclic double bond. researchgate.net Factors such as hydrogen bonding can influence this preference. researchgate.net For this compound and its analogues, understanding and potentially controlling the stereochemistry during synthesis is important due to its potential impact on the physical and chemical properties of both the monomer and the resulting polymer.

Computational Approaches in this compound Synthesis Design and Optimization

Computational methodologies are increasingly integrated into the design and optimization of chemical synthesis, offering more efficient alternatives to traditional, labor-intensive methods. nih.gov Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can provide valuable insights into reaction mechanisms, transition states, and molecular properties. nih.gov

In the context of this compound and its analogues, computational approaches can be applied in several ways:

Mechanism Elucidation: DFT calculations can help in understanding the detailed mechanism of the Knoevenagel condensation and subsequent polymerization, including the identification of transition states and intermediates.

Property Prediction: Computational methods can predict various properties of designed fluorinated cyanoacrylate monomers, such as their reactivity, stability, and spectroscopic characteristics, which aids in selecting promising candidates for experimental synthesis.

Novel Structure Design: Computational tools can facilitate the de novo design of new fluorinated cyanoacrylate derivatives with tailored properties by exploring chemical space and assessing the synthetic feasibility of proposed structures. universiteitleiden.nl

Reaction Optimization: Simulations can contribute to understanding how catalysts, solvents, and temperature influence reaction kinetics and yields, thereby assisting in the optimization of synthetic procedures.

Polymerization Chemistry of Flucrylate

Anionic Polymerization Mechanisms of Flucrylate

Anionic polymerization of this compound involves a series of steps: initiation, propagation, and potentially termination or chain transfer, although the latter two are often minimized under controlled conditions to achieve living polymerization. unacademy.comwikipedia.orgdu.edu.egwikipedia.org The mechanism involves the addition of an anionic initiator to the monomer's double bond, forming a carbanion that then sequentially adds more monomer units. pcbiochemres.comunacademy.comfiveable.me

Initiation in the anionic polymerization of this compound can be triggered by a variety of nucleophilic species. The high reactivity of cyanoacrylates means that even weak nucleophiles can act as initiators. pcbiochemres.comwikipedia.org

Trace amounts of moisture (water) and other weak nucleophiles, such as alcohols and amines, can readily initiate the anionic polymerization of this compound. pcbiochemres.comopen.edu The hydroxyl ions present in water, for instance, can attack the electron-deficient double bond of the this compound monomer, generating a carbanion that starts the polymerization chain. pcbiochemres.comopen.edu Similarly, amines and phosphines can also act as effective nucleophilic initiators. pcbiochemres.comwikipedia.org The presence of these seemingly minor impurities is often sufficient to induce rapid polymerization, a property exploited in the use of cyanoacrylates as fast-setting adhesives. libretexts.orgpcbiochemres.comopen.edu

Beyond simple nucleophiles, more advanced initiator systems have been explored for the controlled anionic polymerization of monomers like this compound and other acrylates. Frustrated Lewis Pairs (FLPs), which consist of a Lewis acid and a Lewis base that cannot form a stable adduct due to steric hindrance, have shown promise in initiating polymerization through cooperative activation of monomers. nih.govrsc.orgmdpi.comchemrxiv.orgnih.gov Some studies have demonstrated the use of FLPs, such as hydrogenated FLPs, for the controlled living ionic polymerization of cyanoacrylates. rsc.org

Organometallic complexes, particularly those involving alkali metals (like organolithium compounds) or rare earth metals, are also known to initiate anionic polymerization. unacademy.comwikipedia.orgdu.edu.egsemanticscholar.orgmdpi.com While organolithium initiators like n-butyllithium are commonly used for less reactive monomers like styrene, monomers with strong electron-withdrawing groups like this compound can be initiated by weaker nucleophiles. libretexts.orgwikipedia.orgpressbooks.pub Organometallic complexes can offer better control over the polymerization process, including molecular weight and molecular weight distribution. mdpi.comcmu.eduresearchgate.net For instance, rare earth metal initiators, particularly of the lanthanocene type, have been used for the controlled polymerization of methacrylates, a class of monomers similar to cyanoacrylates. cmu.edu

Propagation in the anionic polymerization of this compound involves the rapid sequential addition of monomer units to the growing carbanionic chain end. pcbiochemres.comwikipedia.orgunacademy.comfiveable.me The rate of propagation is influenced by factors such as the nature of the solvent, the counterion, and the temperature. unacademy.comuni-bayreuth.de In polar solvents, the carbanionic active centers can exist as free ions, solvent-separated ion pairs, or contact ion pairs, which are in dynamic equilibrium. unacademy.com Free ions generally exhibit higher propagation rate constants than ion pairs. unacademy.com

The kinetics of anionic polymerization can be studied to understand the rate of monomer consumption and the growth of polymer chains. For living anionic polymerization, the molecular weight typically increases linearly with monomer conversion, and the molecular weight distribution remains narrow. wikipedia.orgfiveable.mefiveable.me

In ideal anionic polymerization, particularly in living systems, there is an absence of spontaneous termination reactions. wikipedia.orgdu.edu.egwikipedia.org However, termination can occur through reactions with impurities or deliberately added terminating agents. wikipedia.orgdu.edu.egopen.edufiveable.megoogleapis.com Common termination reactions involve the reaction of the propagating carbanion with protic species like water, alcohols, or acids, which protonate the carbanion and render it inactive. du.edu.egopen.edufiveable.megoogleapis.comtaylorandfrancis.com Carbon dioxide and oxygen can also act as terminating agents. wikipedia.orgdu.edu.egfiveable.me

Deliberate termination is often employed in living anionic polymerization to introduce specific end-groups onto the polymer chains. wikipedia.orgtaylorandfrancis.com Various electrophiles can be used for this purpose. semanticscholar.orgtaylorandfrancis.com

Controlled or "living" anionic polymerization is a powerful technique that allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity index, Đ), and controlled architectures, such as block copolymers and end-functionalized polymers. wikipedia.orgwikipedia.orgfiveable.mefiveable.meresearchgate.netresearchgate.net A key characteristic of living polymerization is that the active chain ends remain viable even after all the monomer has been consumed, allowing for further chain growth upon addition of more monomer or a different monomer. du.edu.egwikipedia.orgopen.edu

Achieving living anionic polymerization of monomers like this compound requires stringent control over reaction conditions, particularly the rigorous exclusion of impurities that can cause termination or chain transfer. open.edufiveable.memdpi.com Solvents and initiators must be carefully selected. wikipedia.orgunacademy.comsemanticscholar.orgtaylorandfrancis.com Strategies explored for controlled anionic polymerization of acrylates, which can be relevant to this compound, include the use of specific initiator systems, controlled temperature, and the use of additives or ligands that can influence the state of the active species. chemrxiv.orgcmu.eduuliege.be For example, LiCl-complexed organolithium initiators have been shown to induce living anionic polymerization of certain methacrylates at low temperatures. uliege.be The development of frustrated Lewis pair initiators has also been explored as a route to controlled ionic polymerization of cyanoacrylates. rsc.org

| Compound Name | PubChem CID |

| This compound | [Insert CID] |

| Water | 962 |

| Methanol | 887 |

| Ethanol | 702 |

| Triethylamine | 7905 |

| Phosphines | [Variable] |

| n-Butyllithium | 11157 |

| Carbon Dioxide | 280 |

| Oxygen | 956 |

Note: The PubChem CID for this compound needs to be inserted. A specific CID for "Phosphines" is not applicable as it is a class of compounds; CIDs for specific phosphines would be required for a detailed list.

Data Table Example (Illustrative - specific data for this compound kinetics would require specific research findings):

| Initiator System | Solvent | Temperature (°C) | Mn ( g/mol ) | Đ (Mw/Mn) | Notes |

| Trace Moisture (Illustrative) | Ambient | RT | Low | Broad | Rapid, uncontrolled polymerization |

| Specific Nucleophilic Initiator | [Solvent] | [Temp] | [Value] | [Value] | Depends on initiator and conditions |

| Frustrated Lewis Pair (Illustrative) | [Solvent] | [Temp] | [Value] | Narrow | Potential for controlled/living polymerization rsc.org |

| Organometallic Complex (Illustrative) | [Solvent] | [Temp] | [Value] | Narrow | Potential for controlled polymerization cmu.edu |

Role of Trace Moisture and Nucleophilic Initiators

Termination Mechanisms in Anionic Poly(this compound) Formation

Radical Polymerization of this compound

Radical polymerization is a widely used method for synthesizing polymers from vinyl monomers. longchangchemical.comwikipedia.org It proceeds via a chain reaction involving elementary steps: initiation, propagation, chain transfer, and termination. longchangchemical.com

Conditions for Radical Initiation and Propagation in this compound Systems

Radical polymerization is initiated by species that can generate free radicals. uomustansiriyah.edu.iqpurdue.edu Common methods for radical generation include thermal decomposition of initiators (such as peroxides or azo compounds), photolysis using UV-sensitive initiators, or redox reactions. longchangchemical.comuomustansiriyah.edu.iquvabsorber.com The initiation step typically involves the formation of radicals from the initiator, followed by the addition of an initiator radical to a monomer molecule, creating an active center. longchangchemical.comuomustansiriyah.edu.iqwikipedia.orgyoutube.com

Propagation is the rapid, sequential addition of monomer units to the active radical center, leading to the growth of the polymer chain. longchangchemical.comuomustansiriyah.edu.iqyoutube.comlibretexts.org The rate of propagation depends on the concentration of the monomer and the active centers. libretexts.org Factors such as temperature and initiator concentration influence the rate of polymerization. libretexts.org Higher temperatures generally increase the rate of initiator decomposition and propagation. libretexts.org

Specific conditions (temperature, pressure, initiator type, solvent) for the optimal radical initiation and propagation of this compound would be determined experimentally, considering the monomer's specific reactivity and the desired polymer properties.

Chemical Inhibitors and Stabilizers in Radical Polymerization Systems

Polymerization inhibitors and stabilizers are crucial for controlling or preventing undesired spontaneous polymerization of monomers during storage or processing. longchangchemical.comuvabsorber.comcamlinfs.commdpi.com Inhibitors can stop the polymerization reaction by deactivating the active radical centers. longchangchemical.commdpi.com They can react with primary radicals or growing polymer chains to form stable, non-reactive species, thus terminating the chain reaction or significantly decreasing its rate. longchangchemical.comuvabsorber.commdpi.com

Common types of polymerization inhibitors include stable radical compounds, quinones, and certain inorganic salts. longchangchemical.comuvabsorber.com Examples mentioned in the context of radical polymerization of other monomers include hydroquinone, benzoquinone, and hindered amine light stabilizers (HALS). longchangchemical.comuvabsorber.comcamlinfs.comfujifilm.com Stabilizers can also prevent initiation by factors like light, heat, and air. uvabsorber.comcamlinfs.com

The specific inhibitors and stabilizers effective for this compound would depend on its chemical structure and reactivity. Their selection and concentration are critical for controlling the induction period and preventing premature polymerization. longchangchemical.com

Chain Transfer Reactions in this compound Radical Polymerization

Chain transfer is a reaction in chain polymerization where the activity of a growing polymer chain is transferred to another molecule. uomustansiriyah.edu.iqwikipedia.org This molecule can be a monomer, solvent, initiator, or a pre-existing polymer chain. wikipedia.orgutexas.edumdpi.com Chain transfer reactions result in the termination of the growing polymer chain and the creation of a new radical species, which may or may not be capable of re-initiating polymerization. uomustansiriyah.edu.iqwikipedia.orgmdpi.com

Chain transfer reactions generally lead to a reduction in the average molecular weight of the final polymer. uomustansiriyah.edu.iqwikipedia.org Transfer to polymer can result in branched structures. rsc.orgmdpi.comwikipedia.org The extent of chain transfer is quantified by the chain transfer constant (C), which is the ratio of the rate constant for chain transfer to the rate constant for propagation. utexas.edu

While specific chain transfer constants for this compound are not available in the search results, the propensity for chain transfer in its radical polymerization would depend on the stability of the radical formed on the molecule to which the activity is transferred.

Copolymerization Strategies Involving this compound Monomers

Copolymerization involves the polymerization of two or more different monomers, leading to a polymer chain containing units from each monomer. mdpi.com Copolymerization strategies are used to tailor the properties of the resulting polymer by combining the characteristics of different monomers.

Copolymerization with Vinyl Monomers

Vinyl monomers, characterized by a CH₂=CHR structure, are widely used in radical copolymerization. mdpi.comwikipedia.org Copolymerization of this compound with other vinyl monomers would involve the radical addition of the growing polymer chain end to the double bond of the co-monomer. The relative reactivity of this compound and the co-monomer radicals towards each monomer determines the composition and sequence distribution of the monomer units in the copolymer chain. This is often described by monomer reactivity ratios. caltech.edu

The properties of the resulting copolymer would be a combination of the properties imparted by the this compound units and the co-monomer units. Copolymerization can influence factors such as thermal properties, solubility, and mechanical strength.

Chemical Principles of Copolymerization with Fluoro-compounds

Studies on the copolymerization of other fluorinated monomers, such as fluorinated acrylates and methacrylates or fluoroolefins, with various co-monomers have shown that the fluorine content and distribution in the copolymer can impact properties like hydrophobicity, thermal stability, and chemical resistance. mdpi.comrsc.orgacademie-sciences.frgoogle.com The specific chemical principles governing the copolymerization of this compound with other fluoro-compounds would involve the radical reactivity ratios between this compound and the specific fluoro-monomer, as well as potential electronic and steric effects of the fluorine substituents.

Influences on this compound Polymerization Kinetics and Mechanisms

The polymerization of cyanoacrylates like this compound is a sensitive process, with its kinetics and mechanisms significantly influenced by various factors. Understanding these influences is crucial for controlling the polymerization rate, achieving desired material properties, and ensuring effective performance in applications such as tissue adhesion afinitica.com.

Steric and Electronic Effects of Monomer Substituents on this compound Reactivity

The structure of the monomer, specifically the nature of the substituents, plays a critical role in determining its reactivity in polymerization. For cyanoacrylates, the substituents on the alpha-carbon (the carbon bearing the cyano and ester groups) and the ester alkyl group can exert both steric and electronic effects that influence the rate of anionic polymerization.

Steric hindrance around the reactive double bond can impede the approach of the initiator or the growing polymer chain, thus slowing down the propagation rate mdpi.comrsc.org. In the case of this compound, the branched fluorinated side chain attached to the ester group introduces steric bulk afinitica.comnih.gov. This steric bulk can affect how readily the monomer participates in the anionic polymerization reaction compared to cyanoacrylates with smaller ester groups. Studies on other polymerization systems have shown that increasing the steric effect of substituents can lead to lower activity and broader molecular weight distributions rsc.org.

Solvent Effects on this compound Polymerization Dynamics

The solvent or the surrounding medium significantly influences the dynamics of polymerization reactions, including those of cyanoacrylates. The polarity of the solvent can affect the solubility of the monomer, initiator, and the growing polymer chain mdpi.com. It can also influence the stability of the active species (carbanions in anionic polymerization) and the rates of initiation, propagation, and termination youtube.comlibretexts.orgyoutube.com.

For anionic polymerization, polar solvents can solvate ions and ion pairs, affecting their reactivity nih.gov. The polarity of the medium can alter the molecular orbital energy of the reagents, thereby influencing the reaction rate mdpi.com. While cyanoacrylate polymerization is often initiated by trace moisture or weak bases on surfaces, the presence of bulk solvent can impact the reaction. For instance, water, a highly polar solvent, acts as an initiator for cyanoacrylates youtube.com. The rate of polymerization can be affected by the solvent's ability to solvate the growing polymer chain and the active carbanionic end rsc.org.

Solvent effects can also influence chain transfer and termination reactions mdpi.comyoutube.com. Some solvents can act as chain transfer agents, leading to polymers with lower molecular weights mdpi.com. The viscosity of the polymerization medium, which is influenced by the solvent, can also affect the termination rate researchgate.net.

Specific data detailing the quantitative effects of different solvents on the polymerization kinetics of this compound were not found in the provided search results. However, general principles of solvent effects on anionic polymerization of vinyl monomers suggest that the polarity and proticity of the solvent would play a role in the rate and degree of polymerization of this compound nih.govrsc.org. For example, studies on other polymerization systems have shown that solvent polarity can significantly affect the course of polymerization and cause alterations in polymer constitution, structure, and behavior mdpi.com. Less polar solvents have been observed to result in slower monomer conversion but can lead to polymers with lower dispersity in some controlled polymerization systems nih.gov. Conversely, polar solvents might lead to faster polymerization but potentially higher dispersity due to increased termination events nih.gov.

Structure Reactivity Relationships in Flucrylate Chemistry

Electronic Properties and Electrophilicity of the Cyanoacrylate Moiety in Flucrylate

The cyanoacrylate functional group (C=C(CN)COOR) is the reactive center in this compound, responsible for its rapid anionic polymerization. The high electrophilicity of the α-carbon atom within the vinyl group (C=C) is a key factor driving this reactivity. This electrophilic character is significantly enhanced by the presence of two electron-withdrawing groups: the nitrile (-CN) group and the ester (-COOR) group, both directly attached to the α-carbon. The nitrile group exerts a strong inductive effect, pulling electron density away from the vinyl group. Similarly, the carbonyl portion of the ester group also withdraws electron density through both inductive and resonance effects. This electron depletion at the α-carbon makes it highly susceptible to nucleophilic attack, initiating the polymerization process.

Impact of the Trifluoroethyl Group on this compound's Reactivity and Polymerization Characteristics

This compound features a trifluoroethyl group (-OCH(CH₃)CF₃) as the ester substituent. The presence of the highly electronegative fluorine atoms within this group significantly influences the electronic properties of the ester moiety and, consequently, the reactivity and polymerization characteristics of this compound. The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group primarily through its inductive effect. rsc.org This electron-withdrawing influence is transmitted through the oxygen atom to the carbonyl carbon of the ester, further enhancing the electrophilicity of the α-carbon on the vinyl group.

The electron-withdrawing nature of the trifluoroethyl group can impact several aspects of this compound's polymerization:

Increased Polymerization Rate: The enhanced electrophilicity of the α-carbon due to the trifluoroethyl group can lead to a faster rate of anionic polymerization compared to cyanoacrylates with less electron-withdrawing ester substituents.

Influence on Initiator Sensitivity: The electron density around the vinyl group can affect the compound's sensitivity to different types of polymerization initiators.

Impact on Polymer Properties: The nature of the ester group also influences the properties of the resulting polymer, such as its glass transition temperature, flexibility, and hydrolytic stability. While specific data for this compound is limited in the search results, studies on other cyanoacrylate derivatives demonstrate that the ester chain length and composition play a significant role in determining the physical and mechanical properties of the polymerized material. afinitica.com The hydrophobic nature imparted by fluorinated groups can also affect properties like water contact angle. google.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Reactivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a compound and its biological or chemical activity. researchgate.net In the context of this compound, QSAR can be applied to model and predict its reactivity, particularly its polymerization behavior. QSAR models utilize molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to build predictive models. scbdd.com, wikipedia.org

Theoretical Molecular Descriptors and Their Correlation with this compound's Chemical Behavior

Theoretical molecular descriptors are derived from the symbolic representation of a molecule and can capture various aspects of its structure and electronic distribution. chemintelligence.com, wikipedia.org These descriptors can be classified based on the dimensionality of the molecular information they represent (e.g., 0D, 1D, 2D, 3D, 4D). wikipedia.org For this compound, relevant theoretical descriptors for understanding its reactivity would likely include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, frontier molecular orbital energies (e.g., HOMO and LUMO), and dipole moment. nih.gov, rsc.org The electrophilicity of the α-carbon, crucial for polymerization, can be correlated with descriptors like the LUMO energy. rsc.org

Steric Descriptors: These describe the three-dimensional shape and size of the molecule and its substituents. The steric bulk of the trifluoroethyl group could influence the accessibility of the vinyl group to initiators.

Topological Descriptors: These are based on the connectivity of atoms in the molecule and can capture structural features. nih.gov, wikipedia.org

While specific QSAR studies explicitly detailing the correlation of theoretical descriptors with this compound's reactivity were not extensively found in the search results, the principles of QSAR suggest that descriptors reflecting the electron density distribution around the cyanoacrylate group and the steric influence of the trifluoroethyl substituent would be highly relevant for modeling its polymerization behavior. Studies on other reaction systems have shown that descriptors like LUMO energy and those related to the nature of substituents can be highly correlated with reactivity. rsc.org

Predictive Models for this compound Polymerization Behavior

Predictive models for this compound's polymerization behavior can be developed using QSAR methodologies. These models aim to forecast aspects such as polymerization rate, setting time, and potentially the properties of the resulting polymer based on its molecular structure. Various statistical and machine learning techniques can be employed to build these models, including multiple linear regression (MLR) and support vector machines (SVM). rsc.org

The development of such predictive models would typically involve:

Data Collection: Gathering experimental data on the polymerization behavior of this compound under varying conditions or a series of related cyanoacrylate monomers with different ester groups.

Molecular Descriptor Calculation: Computing a comprehensive set of theoretical molecular descriptors for each compound in the dataset.

Model Building: Employing statistical or machine learning algorithms to find a correlation between the molecular descriptors and the observed polymerization behavior. mdpi.com, easychair.org

Model Validation: Assessing the predictive accuracy and robustness of the developed model using techniques like cross-validation or external validation sets. rsc.org

While the search results did not provide specific examples of predictive QSAR models for this compound polymerization, the general principles of QSAR and the successful application of these methods to predict the reactivity and properties of other polymers and organic compounds suggest the feasibility of this approach for this compound. princeton.edu, nist.gov, redalyc.org, pocketdentistry.com, nsf.gov, nih.gov The complexity of polymer behavior may necessitate the use of advanced modeling techniques, potentially incorporating machine learning approaches. mdpi.com, easychair.org

Compound Table

| Compound Name | PubChem CID |

| This compound | 76963863 |

Interactive Data Table (Example - Illustrative)

Below is an illustrative example of how a data table might be presented if specific experimental data on this compound or related cyanoacrylates and their properties were available.

| Ester Group | Polymerization Time (s) | Hardness (Shore D) | Relevant Descriptor Value (Illustrative) |

| Trifluoroethyl | [Data] | [Data] | [Data] |

| Ethyl | [Data] | [Data] | [Data] |

| Butyl | [Data] | [Data] | [Data] |

| Octyl | [Data] | [Data] | [Data] |

Chemical Degradation and Stability Pathways of Flucrylate and Its Polymers

Hydrolytic Degradation Mechanisms of Poly(Flucrylate)

Hydrolytic degradation involves the cleavage of polymer chains through reaction with water. This process is particularly relevant for polymers containing hydrolyzable groups in their backbone, such as esters. nih.govmdpi.compolymertechnology.it Poly(this compound), being a polyacrylate, contains ester linkages that are susceptible to hydrolysis.

Ester Hydrolysis and Chain Scission in Aqueous Environments

The primary mechanism of hydrolytic degradation in polyesters, including polyacrylates like poly(this compound), is the hydrolysis of ester bonds. polymertechnology.itifremer.frpharmaceutical-journal.comresearchgate.net This reaction involves the nucleophilic attack of water molecules on the carbonyl carbon of the ester group, leading to the scission of the polymer chain and the formation of new carboxylic acid and hydroxyl or alcohol end groups. ifremer.frpharmaceutical-journal.comresearchgate.net

Influence of pH on Poly(this compound) Degradation Kinetics

The rate of hydrolytic degradation of polymers containing ester groups is significantly influenced by the pH of the surrounding environment. nih.govpharmacy180.comnih.govresearchgate.netfigshare.com Generally, hydrolysis is catalyzed by both acids and bases. nih.govpharmacy180.com In acidic conditions, the ester carbonyl group can be protonated, making it more susceptible to nucleophilic attack by water. nih.gov In alkaline conditions, hydroxide (B78521) ions act as strong nucleophiles, directly attacking the ester linkage. pharmacy180.com

Studies on similar polymers like polylactic acid (PLA) have shown that degradation rates vary significantly with pH, often exhibiting faster degradation in both acidic and alkaline media compared to neutral conditions. nih.govnih.govfigshare.com The specific pH at which maximum stability is observed can vary depending on the polymer structure. pharmacy180.comresearchgate.net The kinetics of degradation can follow different orders depending on the pH range. nih.gov

Thermal Degradation and Depolymerization of Poly(this compound)

Thermal degradation of polymers involves the breakdown of polymer chains upon exposure to elevated temperatures. This can occur through various mechanisms, including random chain scission and depolymerization. nih.govnih.govpolychemistry.com

Mechanisms of Thermal Chain Fission in Poly(this compound)

Thermal degradation of polyacrylates can occur through different pathways depending on the specific structure and conditions. One common mechanism is random main-chain scission, where the polymer chain breaks at random points along its length. polychemistry.com Another important mechanism, particularly for methacrylate (B99206) polymers, is depolymerization, also known as unzipping. nih.govpolychemistry.comresearchgate.net In this process, monomer units are sequentially released from the chain ends or from points of initiation along the backbone. polychemistry.com

For poly(alkyl methacrylates), thermal degradation often primarily yields the corresponding methacrylate monomers, indicating that depolymerization is a predominant mechanism. polychemistry.com The presence of certain structural features or impurities can influence the initiation and propagation of chain scission and depolymerization. researchgate.netkpi.ua The thermal stability of polyacrylates can be affected by factors such as molecular weight and the presence of additives or copolymers. polychemistry.comgla.ac.uk

Characterization of Thermal Degradation Products of Poly(this compound)

Characterizing the products of thermal degradation provides crucial insights into the degradation mechanisms. Techniques such as thermogravimetric analysis (TGA) coupled with Fourier Transform Infrared Spectroscopy (FTIR) or Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used for this purpose. gla.ac.ukdergipark.org.trresearchmap.jp

Studies on poly(alkyl methacrylates) have identified the corresponding methacrylate monomers as major degradation products. polychemistry.com Other potential thermal degradation by-products can include small molecules such as carbon dioxide, carbon monoxide, methane, and alcohols, depending on the specific polymer structure and degradation conditions. polychemistry.com The temperature range of degradation and the specific products formed can vary based on the polymer's composition. dergipark.org.trmdpi.com Analysis of the degradation products can help to elucidate whether random scission, depolymerization, or other mechanisms are dominant. researchgate.netgla.ac.uk

Oxidative Degradation Mechanisms of this compound and its Polymers

Oxidative degradation involves the reaction of a material with oxygen, often initiated by factors such as heat, light, or the presence of catalysts. nih.govpharmaceutical-journal.comresearchgate.netwikipedia.orgnih.gov This process can lead to significant changes in the chemical structure and properties of polymers. osti.govwikipedia.org

Oxidative degradation typically proceeds via a free radical chain mechanism, which can be divided into initiation, propagation, and termination steps. pharmacy180.comwikipedia.org Initiation involves the formation of free radicals on the polymer chain. wikipedia.org These radicals can then react with oxygen to form peroxy radicals, which can abstract hydrogen atoms from the polymer backbone, leading to chain scission and the formation of hydroperoxides. pharmacy180.comwikipedia.org Hydroperoxides are often unstable and can decompose to form new radicals, propagating the degradation process. pharmacy180.comwikipedia.org

Photo-oxidative Pathways in Poly(this compound)

Photo-oxidative degradation is a significant process affecting polymers exposed to light and oxygen. wikipedia.orgnih.gov This process involves the combined action of ultraviolet (UV) radiation and oxygen, leading to chain scission and the formation of free radicals on the polymer backbone. wikipedia.orgnih.govresearchgate.net The general mechanism of photo-oxidation in polymers is often described by an autoxidation process involving initiation, propagation, and termination steps. wikipedia.orgresearchgate.net

Initiation: Light energy is absorbed by the polymer, leading to the formation of free radicals. wikipedia.orge3s-conferences.org

Propagation: These radicals react with oxygen to form peroxy radicals, which can then abstract hydrogen atoms from the polymer chain, forming hydroperoxides and new polymer radicals. wikipedia.orge3s-conferences.org Hydroperoxides are often unstable and can decompose to form alkoxy and hydroxyl radicals, further propagating the degradation chain reaction. pharmacy180.come3s-conferences.org

Termination: The process ends when radicals combine to form stable, non-radical products. pharmacy180.come3s-conferences.org

While specific data on the photo-oxidative degradation of poly(this compound) is not extensively detailed in the provided search results, the general principles of polymer photo-oxidation apply. Polymers containing photosensitive groups, such as carbonyls or unsaturated bonds, are particularly susceptible to photodegradation. e3s-conferences.org The presence of the acrylate (B77674) double bond and the ester group in the this compound monomer suggests potential sites for photo-initiated reactions.

Radical-Induced Oxidation Processes in Poly(this compound)

Radical-induced oxidation involves the reaction of polymer chains with free radicals, leading to oxidative degradation. These radicals can be generated through various means, including photo-oxidation, thermal decomposition, or the presence of initiators. pharmacy180.com The process typically involves the abstraction of hydrogen atoms from the polymer chain by radicals, followed by reactions with oxygen. wikipedia.orgresearchgate.net

The general scheme for radical-induced oxidation is similar to the propagation phase of photo-oxidation. pharmacy180.comwikipedia.org A polymer radical (R•) reacts with oxygen to form a peroxy radical (ROO•). pharmacy180.come3s-conferences.org The peroxy radical can then abstract a hydrogen atom from another polymer chain, forming a hydroperoxide (ROOH) and a new polymer radical (R•), thus continuing the chain reaction. pharmacy180.come3s-conferences.org

Specific research on radical-induced oxidation of poly(this compound) is not detailed in the provided information. However, studies on other polymers demonstrate that the susceptibility to radical attack depends on the polymer structure and the type of radicals involved. researchgate.netresearchgate.net For instance, hydroxyl radicals (HO•) are known to be powerful oxidants that can attack polymer chains. researchgate.netresearchgate.net The presence of abstractable hydrogen atoms in the poly(this compound) structure would make it susceptible to such radical-induced processes.

Environmental and Catalytic Factors Influencing this compound Degradation

The degradation of this compound and its polymers is significantly influenced by environmental conditions and the presence of catalysts. mdpi.comscielo.br

Environmental Factors:

Temperature: Elevated temperatures can accelerate chemical degradation reactions, including oxidation and hydrolysis. mdpi.comscielo.br

Moisture/Humidity: Water can participate in hydrolytic degradation, breaking down ester linkages in the polymer backbone. pharmacy180.commdpi.compharmaceutical-journal.com The rate of hydrolysis can be dependent on pH, with both acid and base catalysis being possible. pharmacy180.compharmaceutical-journal.com

Light (UV Radiation): As discussed in Section 5.3.1, UV light is a primary driver of photo-oxidative degradation. wikipedia.orgnih.govresearchgate.net

Oxygen: Oxygen is a key reactant in oxidative degradation pathways, including both photo-oxidation and radical-induced oxidation. pharmacy180.comwikipedia.org

Microorganisms: While not explicitly detailed for this compound in the search results, some polymers can undergo biodegradation in the presence of microorganisms. mdpi.com

Catalytic Factors:

Metal Ions: Trace metal ions can act as catalysts or initiators for oxidative degradation reactions in polymers. e3s-conferences.org They can participate in redox reactions, generating radicals that promote oxidation. e3s-conferences.org

Residual Catalysts: Residual catalysts from the polymerization process can potentially influence the degradation rate of the polymer. e3s-conferences.org

Acids and Bases: The hydrolysis of ester groups, present in poly(this compound), can be catalyzed by acids and bases. pharmacy180.compharmaceutical-journal.com

Advanced Analytical Methodologies for Flucrylate Research

Spectroscopic Techniques for Monomer and Polymer Chemical Characterization

Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (Infrared and Raman), are fundamental tools for elucidating the chemical structure of flucrylate and monitoring its transformation during polymerization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Structural Elucidation of this compound Systems

NMR spectroscopy is a powerful technique for the structural elucidation of unknown compounds and monitoring the progress of chemical reactions. sciepub.comrptu.de It provides detailed information about the chemical environment of specific nuclei, such as 1H and 13C, within a molecule. sciepub.com The multiplicity of signals and their integrals in an NMR spectrum can reveal the number and types of protons in a pure sample, aiding in structural confirmation. sciepub.com Beyond structural determination, NMR is also employed for assessing compound purity and tracking reaction kinetics. sciepub.comrptu.de

In the context of reaction monitoring, in situ NMR allows for experiments to be conducted directly within the NMR tube, enabling measurements at defined intervals. currenta.de This provides data on the concentration of reactants over time, which can be used to determine kinetic parameters like rate constants and activation energies by varying temperature and starting concentrations. currenta.de High-field NMR spectrometers, often utilizing cryotechnology, enhance sensitivity and throughput for techniques like 1H-NMR and 13C-NMR, and can also be used for analyzing other heteronuclei. currenta.de Benchtop NMR spectrometers have also emerged as a viable alternative for reaction and process monitoring due to their smaller size and lower costs, expanding the accessibility of this technique. rptu.de Quantitative NMR (qNMR) is increasingly used for content assignment and purity quantification, offering high accuracy. nanalysis.com

Vibrational Spectroscopy (IR, Raman) for Poly(this compound) Polymerization State Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational states of molecules and provides a "chemical fingerprint" that can be used to identify compounds and analyze their structural properties. uni-siegen.destellarnet.us IR absorption occurs when the incident radiation interacts with a molecular vibration that causes a change in the dipole moment, while Raman scattering is an inelastic process arising from changes in polarizability during irradiation with monochromatic light. uni-siegen.destellarnet.us

These techniques are valuable for monitoring polymerization reactions and characterizing polymers. mdpi.com IR spectroscopy is particularly useful for detecting functional groups, while Raman spectroscopy excels at identifying molecular structures and functional groups with high specificity. mdpi.commetrohm.com Raman spectra contain characteristic "fingerprint" peaks that reflect functional groups, conformation, bonding, and the extent of polymerization. metrohm.com Both IR and Raman spectroscopy can provide insights into polymer-filler interactions through shifts or changes in the width of bands associated with vibrational modes. mdpi.com They are non-destructive techniques that typically require no sample preparation and provide rapid results, making them suitable for quality control and research in polymer analysis. metrohm.commetrohm.com While IR is generally more surface-specific, Raman can be effective for analyzing bulk properties and is less affected by aqueous systems. mdpi.compaint.org

Chromatographic Methods for Purity Assessment and Byproduct Analysis in this compound Synthesis and Degradation

Chromatographic methods are essential for separating components in a mixture, allowing for the assessment of purity and the identification of byproducts and degradation products in this compound synthesis and degradation processes. chromatographyonline.comresearchgate.netmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile this compound-related Species

GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. mdpi.com It is particularly well-suited for the analysis of volatile and semi-volatile compounds. mdpi.com In the context of this compound, GC-MS can be applied to identify and quantify volatile impurities or degradation products that may be present during synthesis or storage. researchgate.netmdpi.commdpi.com The mass spectrometer provides fragmentation patterns that aid in the unambiguous identification of separated components. mdpi.commdpi.com While GC-MS typically requires compounds to be volatile and thermally stable, advancements like cold electron ionization can extend the range of amenable compounds to include some thermally labile or low-volatility species. spectroscopyonline.com Pyrolysis-GC-MS is another variation that can be used to analyze the thermal degradation products of polymers, providing information about their structure and composition. nih.govplymouth.ac.uk

Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound Oligomers and Degradants

LC-MS couples liquid chromatography, suitable for separating a wide range of compounds including non-volatile and polar substances, with mass spectrometry. mdpi.comamericanpharmaceuticalreview.com This technique is invaluable for the analysis of this compound oligomers and degradation products, which may not be sufficiently volatile for GC-MS. mdpi.comamericanpharmaceuticalreview.com High-resolution LC-MS systems can quickly separate components and provide reliable identification, including proposals for sum formulas and fragmentation patterns. currenta.de LC-MS, particularly with high-resolution tandem mass spectrometry (LC-HR/MS/MS), is widely used in pharmaceutical analysis for the structural characterization of unknown impurities and degradation products. americanpharmaceuticalreview.com Accurate mass measurements and fragmentation data are crucial for confirming structural assignments. americanpharmaceuticalreview.com Online hydrogen/deuterium exchange LC-MS can further assist in structural elucidation by determining the number of exchangeable hydrogen atoms. americanpharmaceuticalreview.com LC-MS is a powerful tool for analyzing complex mixtures and requires only small amounts of sample. americanpharmaceuticalreview.com

Calorimetric and Rheological Studies on this compound Polymerization Kinetics and Chemical Transitions

Calorimetric and rheological techniques provide insights into the thermal and mechanical properties of materials, which are directly related to polymerization kinetics and chemical transitions. Differential Scanning Calorimetry (DSC) is a calorimetric technique that measures heat flow into or out of a sample as a function of temperature or time, providing information about transitions such as glass transitions, melting, and crystallization, as well as polymerization kinetics. Rheology studies the flow and deformation of matter. Techniques like dynamic mechanical analysis (DMA) and controlled stress rheometry (CSR) can characterize the mechanical properties of polymers, such as storage and loss moduli, which are influenced by factors like molecular weight and molecular weight distribution. tainstruments.com These techniques can be used to monitor changes in material properties during polymerization or degradation, providing a deeper understanding of the process kinetics and the resulting polymer characteristics. tainstruments.com

Emerging Research Directions and Theoretical Applications of Flucrylate Chemistry

Advanced Material Science Applications Rooted in Flucrylate's Unique Chemical Reactivity

This compound's chemical structure, featuring a cyanoacrylate group and a fluoroalkyl chain, imparts unique reactivity that is of interest in advanced material science. Cyanoacrylates are known for their rapid anionic polymerization in the presence of even weak bases, including surface moisture, leading to the formation of strong polymer chains. The fluoroalkyl group can influence properties such as hydrophobicity and surface energy. google.com This combination of reactive and functional groups suggests potential in developing materials with tailored properties. Advanced materials science focuses on engineering materials with novel properties for various technological applications. kfupm.edu.saupc.eduuni-graz.atcvut.cz The unique reactivity of this compound can be harnessed for creating polymers and materials with specific characteristics.

Precision Polymer Architectures from this compound Monomers

The polymerization of monomers can lead to various polymer architectures, including linear, branched, cross-linked, star, brush, and dendritic structures. cmu.eduresearchgate.netwikipedia.org Controlling the polymerization process allows for the design of polymers with specific molecular weights, dispersities, and architectures, which in turn dictate their physical and chemical properties. wikipedia.orgmdpi.com While specific research on creating complex polymer architectures solely from this compound monomers is not detailed in the provided results, the principles of controlled polymerization techniques, such as reversible-deactivation radical polymerization (RDRP), are being explored for synthesizing complex polymeric architectures with high chain density. rsc.org Applying such techniques to this compound could enable the creation of precision polymer architectures with potentially novel properties derived from the fluoroalkyl cyanoacrylate structure. The inherent reactivity of cyanoacrylates would need careful control to achieve desired architectures.

Functionalization Strategies for Poly(this compound) Through Chemical Modification

Polymer functionalization involves modifying the chemical structure of a polymer after polymerization to introduce new properties or enhance existing ones. This can be achieved by incorporating functional groups into the monomer before polymerization or by chemically modifying the polymer chains after synthesis. rsc.org Functionalization strategies are crucial for tailoring polymers for specific applications. The poly(this compound) backbone, formed by the polymerization of this compound monomers, would contain ester and nitrile groups, along with the pendant fluoroalkyl chains. These functional groups could potentially serve as sites for post-polymerization modification. Research on the functionalization of other polymers, such as polyelectrolytes, demonstrates the potential to introduce new functionalities like crosslinking sites for enhanced stability. rsc.org Adapting such strategies to poly(this compound) could lead to materials with modified surface properties, improved adhesion to specific substrates, or the incorporation of reactive sites for further chemical transformations.

Green Chemistry Principles in this compound Synthesis and Polymerization Processes

Green chemistry emphasizes the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. cinz.nzvapourtec.commlsu.ac.in Applying green chemistry principles to the synthesis of this compound and its polymerization is important for minimizing environmental impact. This includes considering aspects such as atom economy, the use of safer solvents, energy efficiency, and the design of less hazardous syntheses. mlsu.ac.in Solvent-free polymerization techniques and photopolymerization are examples of green chemistry approaches in polymer synthesis that eliminate or reduce the need for volatile organic compounds. nih.gov While specific green chemistry approaches for this compound are not detailed, the general principles of green chemistry can be applied to optimize its synthesis and polymerization processes to be more environmentally benign. This could involve exploring alternative synthetic routes, using catalysts that are less toxic and more efficient, and conducting polymerization under milder conditions.

Theoretical Frameworks for Predicting this compound's Chemical Behavior and Transformations

Theoretical frameworks and computational chemistry play a vital role in understanding and predicting the chemical behavior and transformations of molecules and polymers. These frameworks can involve various computational methods, such as quantum mechanics, molecular dynamics simulations, and statistical mechanics, to model reaction pathways, predict properties, and understand structure-property relationships. cvut.czchemedcanada.com Applying theoretical frameworks to this compound can provide insights into its reactivity, polymerization mechanism, and the properties of the resulting poly(this compound). For instance, theoretical studies could help predict the preferred mode of anionic attack during polymerization, the influence of the fluoroalkyl group on chain propagation and termination, and the conformational preferences of poly(this compound) chains. Such theoretical understanding can guide experimental design for synthesizing new this compound-based materials with desired properties and for exploring its potential as a chemical probe.

Q & A

Q. What are the established methods for synthesizing Flucrylate, and how can researchers ensure reproducibility in their synthesis protocols?

- Methodological Answer : this compound synthesis typically involves [describe general reaction pathways, e.g., esterification or polymerization]. To ensure reproducibility, researchers should:

- Use high-purity reagents and solvents (specify grades, e.g., HPLC-grade).

- Document reaction conditions (temperature, pH, catalyst concentration) with precision, adhering to guidelines for experimental transparency .

- Include step-by-step purification protocols (e.g., column chromatography, recrystallization) and validate purity via melting point analysis or NMR.

- Provide raw data (e.g., yield percentages, spectral peaks) in supplementary materials to enable replication .

Q. Which spectroscopic techniques are most effective for characterizing this compound's structural purity, and what are the critical parameters to report?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : Report chemical shifts (δ in ppm), integration ratios, and coupling constants (J values) for proton and carbon environments .

- FT-IR : Highlight functional group absorption bands (e.g., C=O stretches at ~1700 cm⁻¹) and compare to reference spectra.

- Mass Spectrometry : Provide molecular ion peaks (m/z) and fragmentation patterns.

Always include instrument calibration details (e.g., solvent blanks, internal standards) and baseline corrections to ensure data reliability .

Q. What factors influence the stability of this compound under various storage conditions, and how should these be systematically tested?

- Methodological Answer : Stability depends on:

- Environmental factors : Light exposure (test under UV/visible light), temperature (accelerated aging studies at 40°C/75% RH), and humidity .

- Chemical interactions : Compatibility with excipients or solvents.

Design experiments using a factorial approach (e.g., 2³ DOE) to isolate variables. Report degradation products via HPLC-MS and quantify stability using Arrhenius kinetics .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported catalytic efficiencies of this compound across different studies?

- Methodological Answer : To address discrepancies:

- Conduct a meta-analysis of existing data, identifying variables like catalyst loading, solvent polarity, or reaction time that may explain divergent results .

- Replicate key studies under controlled conditions, standardizing parameters (e.g., stirring rate, inert atmosphere).

- Use multivariate regression to isolate influential factors and publish raw datasets for peer validation .

Q. What computational modeling approaches are suitable for predicting this compound's reactivity in novel solvent systems, and how should these models be validated experimentally?

- Methodological Answer : Recommended approaches include:

- DFT Calculations : Simulate electron density maps to predict nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Model solvent interactions using force fields (e.g., OPLS-AA).

Validate models by: - Comparing predicted reaction pathways with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy).

- Correlating computed solvation energies with observed solubility trends .

Q. What methodological considerations are critical when adapting this compound synthesis protocols for environmentally sustainable chemistry applications?

- Methodological Answer : Key considerations include:

- Solvent Selection : Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., Cyrene™) and assess via Life Cycle Analysis (LCA).

- Catalyst Recycling : Optimize heterogeneous catalysts (e.g., immobilized enzymes) and quantify reuse efficiency over 5+ cycles.

- Waste Minimization : Implement atom-economy principles and report E-factors (kg waste/kg product) to benchmark sustainability .

Data Presentation Guidelines

- Tables : Use Roman numerals for table IDs, include footnotes for abbreviations, and ensure self-explanatory titles (e.g., "Table I: Stability of this compound Under Accelerated Conditions") .

- Figures : Provide high-resolution spectra/chromatograms with labeled axes and error bars for triplicate measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。